9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate 9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 370857-83-3
VCID: VC2722836
InChI: InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1
SMILES: CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Molecular Formula: C39H36N2O4S
Molecular Weight: 628.8 g/mol

9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate

CAS No.: 370857-83-3

Cat. No.: VC2722836

Molecular Formula: C39H36N2O4S

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate - 370857-83-3

CAS No. 370857-83-3
Molecular Formula C39H36N2O4S
Molecular Weight 628.8 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Standard InChI InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1
Standard InChI Key BPQRFVRQWPPXIQ-BHVANESWSA-N
Isomeric SMILES CN(C(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
SMILES CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Canonical SMILES CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC

Chemical Properties and Structure

9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate (CAS Number: 370857-83-3) is an organic compound with considerable structural complexity. Its molecular structure contains multiple functional groups that contribute to its utility in organic synthesis and peptide chemistry.

Basic Properties

The compound exhibits the following physicochemical characteristics:

PropertyValue
CAS Number370857-83-3
Molecular FormulaC39H36N2O4S
Molecular Weight628.79 g/mol
Physical AppearanceSolid
Melting Point74-76°C
IUPAC Name(9H-fluoren-9-yl)methyl (R)-(1-(methoxy(methyl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate

Table 1: Physical and chemical properties of 9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate

Structural Features

The molecule contains several key structural components:

  • A 9H-fluorene backbone with a methyloxycarbonyl group (Fmoc protecting group)

  • An (R)-configured stereocenter at the α-carbon of the amino acid portion

  • A methoxy(methyl)carbamoyl group (Weinreb amide functionality)

  • A triphenylmethyl (trityl) protected thiol group

These structural elements make the compound particularly valuable in peptide synthesis applications. The Fmoc group serves as an amine-protecting group that can be selectively removed under basic conditions, while the trityl group protects the thiol functionality from unwanted side reactions .

Synthesis Methods

The synthesis of 9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate typically involves multiple steps with careful consideration of stereochemistry and functional group protection.

Reported Synthetic Routes

According to Walker and Johnson (2001), the synthesis achieves 100% yield under specific reaction conditions involving:

  • Benzotriazol-1-ol

  • O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N-ethyl-N,N-diisopropylamine (DIPEA)

  • Various solvents

This approach likely involves the coupling of a protected amino acid with the Weinreb amine to form the Weinreb amide, followed by thiol protection with the trityl group.

Applications in Research

The compound's structural features suggest several important applications in chemical and biochemical research.

Peptide Synthesis

As a protected amino acid derivative, this compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group strategy is one of the most common approaches in SPPS, where peptides are constructed on a solid support by sequentially adding protected amino acids .

The Weinreb amide functionality (methoxy(methyl)carbamoyl group) provides a controlled method for subsequent transformations, particularly for conversion to ketones or aldehydes in peptide modifications .

Thiol Chemistry

The trityl-protected thiol is significant for several reasons:

  • It prevents unwanted oxidation or side reactions during synthesis

  • It can be selectively removed under mild acidic conditions

  • It enables site-specific modification of peptides containing cysteine residues

Similar protected cysteine derivatives have been used in the synthesis of modified peptides with applications in protein stapling, bioorthogonal chemistry, and cross-metathesis reactions .

Physical and Analytical Properties

Supplier CountPrice
7 suppliers$203.00/500mg

Table 2: Commercial availability information for 9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate

The relatively high price reflects its specialized nature and the complexity of its synthesis, limiting its use to research applications where its specific structural features are required.

Related Compounds and Derivatives

Several structurally related compounds share similar functional groups or applications:

  • (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate (CAS: 147687-15-8)

  • (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (CAS: 851678-69-8)

  • 9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate (CAS: 444727-01-9)

These related structures demonstrate the versatility of Fmoc-protected building blocks in various synthetic applications.

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